
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is a complex organic compound that features both isoindoline and pyridine moieties. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
化学反応の分析
Types of Reactions
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted isoindoline and pyridine derivatives, which can be further utilized in pharmaceutical and industrial applications .
科学的研究の応用
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biochemical pathways effectively .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline scaffold but lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyridine: Contains the pyridine ring with a trifluoromethyl group but lacks the isoindoline moiety.
Uniqueness
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is unique due to the combination of the isoindoline and pyridine moieties with the trifluoromethyl group. This unique structure imparts enhanced chemical stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
2438637-61-5 |
|---|---|
分子式 |
C23H17Cl2F3N2O4S |
分子量 |
545.35 |
IUPAC名 |
4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) |
InChIキー |
SPAYLOCXFWJEBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


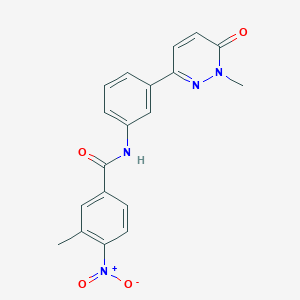
![3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
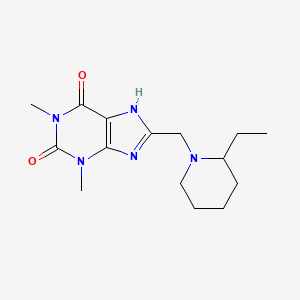
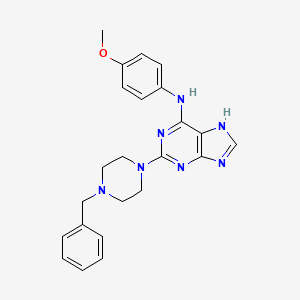
![2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)
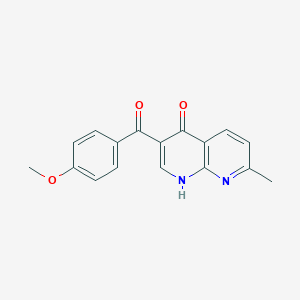
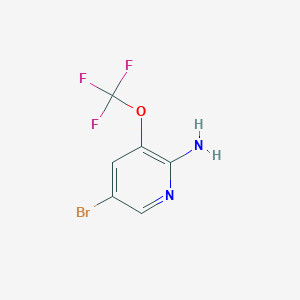
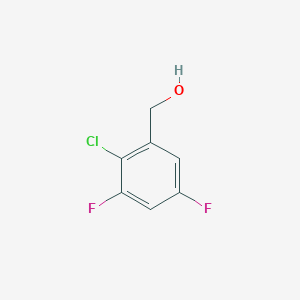
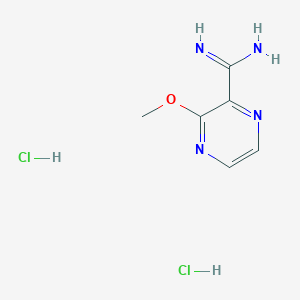
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
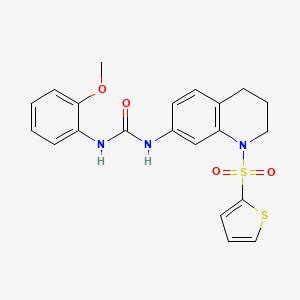
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)
